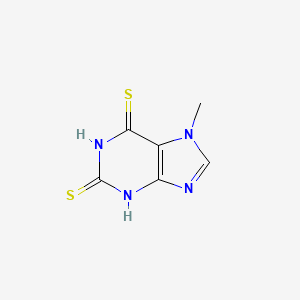

7-methyl-3H-purine-2,6-dithione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33403-02-0 |

|---|---|

Molecular Formula |

C6H6N4S2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

7-methyl-3H-purine-2,6-dithione |

InChI |

InChI=1S/C6H6N4S2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) |

InChI Key |

MWEDJKCABUZJTR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=S)NC(=S)N2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 7 Methyl 3h Purine 2,6 Dithione and Its Precursors

Established Synthetic Routes to 7-Methyl-3H-Purine-2,6-dithione

The direct synthesis of this compound is typically achieved through the thionation of a corresponding precursor, most commonly 7-methylxanthine (B127787) or its chlorinated derivative, 2,6-dichloro-7-methylpurine (B182706).

One established method involves the reaction of 2,6-dichloro-7-methylpurine with a sulfur nucleophile. A common reagent for this transformation is thiourea (B124793), followed by hydrolysis. For instance, a similar dithione derivative, 7-(naphthalen-2-ylmethyl)-7H-purine-2,6(1H,3H)-dithione, was synthesized in an 87% yield by reacting the corresponding 2,6-dichloro-7-(naphthalen-2-ylmethyl)-7H-purine with an excess of thiourea under reflux in ethanol. cuni.cz This method is broadly applicable to 7-substituted-2,6-dichloropurines for the preparation of the corresponding dithiones. Another common thionating agent is phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or dioxane, which can convert the carbonyl groups of 7-methylxanthine directly into thiocarbonyls.

The resulting this compound serves as a versatile intermediate itself. For example, it can be further alkylated to produce various S-substituted derivatives. The reaction of 7-methylpurine-2,6-dithione with propargyl bromide in the presence of potassium tert-butoxide in DMF yields 2,6-di(prop-2-ynylthio)-7-methylpurine. nih.gov

Table 1: Representative Synthesis of a 7-Substituted-Purine-2,6-dithione

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-7-(naphthalen-2-ylmethyl)-7H-purine | Thiourea, EtOH, reflux | 7-(Naphthalen-2-ylmethyl)-7H-purine-2,6(1H,3H)-dithione | 87 | cuni.cz |

Synthesis of Key Intermediates for Derivatization

The synthesis of 2-substituted 7-methylpurine-6-thiones typically starts from a corresponding 6-chloropurine (B14466) derivative. The chlorine atom at the C6 position is more susceptible to nucleophilic substitution than the one at the C2 position. This allows for the selective introduction of a thione group at C6.

For example, 7-methyl-6-thiopurine can be reacted with various electrophiles to yield S-substituted derivatives. osi.lv The synthesis of the parent 7-methyl-6-thiopurine can be achieved from 6-chloro-7-methylpurine (B15381) by reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea. The precursor, 6-chloro-7-methylpurine, can be prepared by the regioselective methylation of 6-chloropurine. However, this alkylation can often result in a mixture of N7 and N9 isomers, necessitating careful control of reaction conditions and purification. cuni.cz

The synthesis of 2,6-dichloro-7-methylpurine is a crucial step, as it is the direct precursor for the dithione via nucleophilic substitution of the two chlorine atoms. There are two primary strategies for its synthesis:

Chlorination of 7-Methylxanthine: 7-Methylxanthine can be synthesized by various methods, including the Traube purine (B94841) synthesis. More recently, biosynthetic routes have been developed that utilize metabolically engineered E. coli to produce 7-methylxanthine from theobromine (B1682246) or caffeine (B1668208). nih.gov Once obtained, 7-methylxanthine can be chlorinated using reagents like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline or a phase-transfer catalyst. wikipedia.org

N7-Methylation of 2,6-Dichloropurine (B15474): Commercially available 2,6-dichloropurine can be alkylated to introduce the methyl group. The reaction of 2,6-dichloropurine with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is a common approach. cuni.cz A significant challenge with this method is controlling the site of methylation, as the reaction can produce a mixture of the desired N7-methyl isomer and the N9-methyl isomer. cuni.cz

Table 2: Synthesis of a 7-Substituted 2,6-Dichloropurine Intermediate

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-9H-purine | 2-(Bromomethyl)naphthalene, K₂CO₃, DMF | 2,6-Dichloro-7-(naphthalen-2-ylmethyl)-7H-purine | 23 | cuni.cz |

Advancements and Challenges in this compound Synthesis

The synthesis of this compound and its precursors, while established, presents several challenges and areas for innovation.

Another challenge lies in the harsh conditions often required for certain transformations, such as chlorination with phosphorus oxychloride, which can lead to side reactions and purification difficulties. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign synthetic methods. The use of biosynthetic pathways to produce key intermediates like 7-methylxanthine from readily available starting materials like caffeine is a significant step forward. nih.gov These biocatalytic methods operate under mild conditions and can offer high selectivity, avoiding many of the problems associated with traditional chemical synthesis. nih.gov Further research into enzymatic or chemo-enzymatic routes for the synthesis of this compound could lead to more sustainable and efficient production methods.

Iii. Chemical Transformations and Derivatization of 7 Methyl 3h Purine 2,6 Dithione

S-Alkylation and Nucleophilic Substitution Reactions at Thiol Groups

The sulfur atoms in the 2 and 6 positions of 7-methyl-3H-purine-2,6-dithione are susceptible to S-alkylation, a common method for introducing a wide array of substituents. This reactivity is fundamental to creating a library of derivatives with diverse chemical properties.

The direct S-dialkylaminoalkylation of this compound and related purinethiones is an efficient method for synthesizing 2,6-bis(dialkylaminoalkylthio)-7-methylpurines. clockss.org This reaction typically involves treating the purine-dithione with a dialkylaminoalkyl chloride hydrochloride in the presence of a base. The reactivity of the dialkylaminoalkylthio groups at the C2 and C6 positions can differ, allowing for selective transformations. For instance, the different reactivities of these groups towards sodium alkoxides can be exploited in the synthesis of 2-(dialkylaminoalkylthio) derivatives from their 2,6-bis(dialkylaminoalkylthio) counterparts. clockss.org

A series of 2-substituted 6-(dialkylaminoalkylthio)-7-methylpurines, 6-substituted 2-(dialkylaminoalkylthio)-7-methylpurines, and 2,6-bis(dialkylaminoalkylthio)-7-methylpurines have been synthesized through these methods. clockss.org The reaction of 2,6-bis(dialkylaminoalkylthio)-7-methylpurines with sodium methoxide (B1231860) has been shown to lead to the formation of 2-(dialkylaminoalkylthio)-6-methoxy-7-methylpurines. clockss.org

Propargyl and other alkynyl groups can be introduced at the sulfur atoms of this compound. For example, the synthesis of 2,6-di(prop-2-ynylthio)-7-methylpurine is achieved by reacting 7-methylpurine-2,6-dithione with propargyl bromide in the presence of a base like potassium tert-butoxide in DMF. nih.gov This reaction proceeds at room temperature and yields the desired product after purification. nih.gov These propargylthio derivatives are valuable intermediates for further functionalization.

While the provided literature does not specifically detail the reactivity of imidazolylthio groups directly attached to this compound, the general principles of purine (B94841) chemistry suggest that such groups would be subject to nucleophilic displacement reactions. The reactivity of the purine ring is influenced by the substitution pattern, and in general, nucleophilic substitutions occur readily. wur.nl The imidazole (B134444) ring portion of the purine can be activated towards nucleophilic attack, particularly after N7-alkylation. mdpi.com

Mannich Reactions for Aminobutynylthio Derivative Synthesis

The propargylthio derivatives of 7-methylpurines are excellent substrates for the Mannich reaction, allowing for the introduction of aminomethyl groups adjacent to the triple bond. This reaction is a powerful tool for synthesizing aminobutynylthio derivatives. nih.gov The general procedure involves reacting a 2,6-di(prop-2-ynylthio)-7-methylpurine with an appropriate amine (such as piperidine, morpholine, or diethylamine) and paraformaldehyde in the presence of a catalytic amount of copper(I) chloride in a solvent like dioxane. nih.gov This one-pot reaction typically proceeds at elevated temperatures to afford the corresponding 2,6-di(aminobut-2-ynylthio)-7-methylpurines. nih.gov

Preparation of Sulfenamide (B3320178) and Sulfonamide Analogues

The synthesis of sulfenamide and sulfonamide analogues of purines introduces a different class of sulfur-containing functionalities. While specific examples starting directly from this compound are not detailed in the provided search results, the general synthesis of sulfonamide analogues of other heterocyclic systems, such as flavones, involves the reaction of an amino-substituted precursor with a sulfonyl chloride. nih.gov This suggests a potential route for the synthesis of purine sulfonamides from amino-functionalized purine derivatives.

Regioselective Functionalization and Multisubstitution Strategies of the Purine Core

The regioselective functionalization of the purine core is a key aspect of synthesizing complex derivatives. The inherent differences in the reactivity of various positions on the purine ring can be exploited to control the introduction of substituents. wur.nlnih.gov For instance, the N7 position of 6-substituted purines can be regioselectively alkylated under specific conditions. nih.gov

In the context of this compound, the two thiol groups offer primary sites for functionalization. The differential reactivity of the 2- and 6-positions can be used to achieve selective substitution. clockss.org Furthermore, the purine ring itself can undergo reactions such as C-H cyanation, which has been shown to be regioselective, often favoring the C8 position. mdpi.com The development of methods for direct and regioselective C-H functionalization is an active area of research, providing pathways to novel multisubstituted purine derivatives. researchgate.net

Iv. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-methyl-3H-purine-2,6-dithione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the structure of this compound, several key proton signals are expected:

N-methyl (N⁷-CH₃) protons: This would appear as a singlet, as the three protons of the methyl group are equivalent and not coupled to any neighboring protons. By analogy to 7-methylxanthine (B127787), where this signal appears around 3.91 ppm nih.gov, a similar chemical shift is anticipated for the dithione derivative. The replacement of carbonyl oxygens with sulfur, being less electronegative, might induce a slight upfield shift (to a lower ppm value).

C⁸-H proton: This proton is attached to a carbon in the imidazole (B134444) ring and would appear as a singlet. In 7-methylxanthine, this signal is observed at approximately 7.84 ppm. nih.gov Its chemical shift in the dithione compound is expected in a similar aromatic region.

N-H protons: The protons on N¹ and N³ are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In some cases, especially in protic solvents, these signals may be broadened to the point of being indistinguishable from the baseline.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| N⁷-CH₃ | ~3.9 | Singlet | Chemical shift based on 7-methylxanthine. nih.gov |

| C⁸-H | ~7.8 | Singlet | Chemical shift based on 7-methylxanthine. nih.gov |

| N¹-H | Variable | Broad Singlet | Position and visibility are solvent-dependent. |

| N³-H | Variable | Broad Singlet | Position and visibility are solvent-dependent. |

This table presents predicted data based on the structure of this compound and published data for its oxygen analogue, 7-methylxanthine.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The key expected signals are:

Thione carbons (C² and C⁶): These carbons are double-bonded to sulfur. Compared to the carbonyl carbons in 7-methylxanthine (which appear at approximately 151.3 ppm for C² and 155.2 ppm for C⁶), the C=S carbons in the dithione derivative are expected to be significantly deshielded and appear at a much lower field (higher ppm value), typically in the range of 170-190 ppm.

Imidazole ring carbons (C⁴, C⁵, and C⁸): These sp²-hybridized carbons will have chemical shifts in the aromatic region, analogous to those in 7-methylxanthine.

N-methyl carbon (N⁷-CH₃): This sp³-hybridized carbon will appear at a much higher field (lower ppm value) compared to the ring carbons. In 7-methylxanthine, this signal is around 33.7 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| C² | ~175-185 | Thione carbon, expected to be significantly downfield. |

| C⁴ | ~140-150 | Imidazole ring carbon. |

| C⁵ | ~105-115 | Imidazole ring carbon. |

| C⁶ | ~170-180 | Thione carbon, expected to be significantly downfield. |

| C⁸ | ~140-150 | Imidazole ring carbon. |

| N⁷-CH₃ | ~30-35 | Methyl carbon. |

This table presents predicted data based on the structure of this compound and known trends for thionated compounds relative to their carbonyl analogues.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the N⁷-CH₃ group to its ¹³C signal, and another cross-peak linking the C⁸-H proton signal to the C⁸ carbon signal. This provides an unambiguous assignment of these directly bonded C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the purine (B94841) ring system. For instance, the protons of the N⁷-CH₃ group would be expected to show correlations to the C⁵ and C⁸ carbons. The C⁸-H proton would likely show correlations to C⁴ and C⁵. These long-range correlations act as a puzzle, allowing for the complete assembly of the molecular framework and confirming the position of the methyl group at N⁷.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and numerous fragment ion peaks.

For this compound (C₆H₆N₄S₂), the expected molecular weight is approximately 198.27 g/mol . The EIMS spectrum should show a molecular ion peak at m/z ≈ 198. The fragmentation pattern would be complex but characteristic, likely involving the loss of thiocyanate (B1210189) (SCN), hydrogen sulfide (B99878) (H₂S), or methyl radicals (·CH₃), leading to fragment ions that can help to piece together the structure.

Predicted EIMS Fragmentation Data for this compound

| m/z Value | Possible Fragment | Notes |

| ~198 | [M]⁺· | Molecular Ion |

| ~183 | [M - CH₃]⁺ | Loss of the methyl group. |

| ~165 | [M - H₂S]⁺· | Loss of hydrogen sulfide. |

| ~140 | [M - SCN]⁺ | Loss of a thiocyanate radical. |

This table presents predicted data based on the structure of this compound and common fragmentation pathways of related sulfur-containing heterocycles.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique, meaning it imparts less energy to the molecule during ionization compared to EIMS. This results in a much lower degree of fragmentation and a more prominent peak for the protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of a compound that might be prone to extensive fragmentation under EI conditions.

For this compound, a FAB-MS analysis would be expected to show a strong base peak at m/z ≈ 199, corresponding to the [M+H]⁺ ion. This provides a clear and accurate determination of the molecular mass. While some fragmentation may still occur, the spectrum is generally much simpler than an EIMS spectrum, making it an excellent complementary technique for molecular weight confirmation. Research has shown FAB-MS to be effective for the analysis of various methylated purine bases.

Unveiling the Structural Nuances of this compound and Its Analogs

While the specific compound this compound remains a subject of limited specific research in publicly available literature, a comprehensive understanding of its structural and spectroscopic characteristics can be inferred from the analysis of closely related purine derivatives. This article delves into the sophisticated techniques of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and X-ray crystallography, which are pivotal in elucidating the molecular framework and intermolecular behaviors of such compounds. The discussion will draw upon data from analogous purine structures to forecast the expected findings for this compound.

Spectroscopic and crystallographic methods are indispensable tools in the structural elucidation of novel chemical entities. They provide a window into the molecular world, revealing precise mass, elemental composition, three-dimensional arrangement of atoms, and the subtle forces that govern crystal packing.

High-Resolution Electrospray Ionization Mass Spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. For a molecule like this compound, HR-ESIMS would be expected to provide an exact mass measurement, confirming its molecular formula of C₆H₆N₄S₂.

Expected HR-ESIMS Data for this compound:

| Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z |

| C₆H₆N₄S₂ | 199.0161 | Data not available |

This table illustrates the type of data that would be generated from an HR-ESIMS analysis. The calculated m/z represents the theoretical mass of the protonated molecule.

Although a crystal structure for this compound itself has not been reported, the crystallographic analysis of analogous purine derivatives offers significant insights. For example, the crystal structures of various 7-methylpurine derivatives and thiosubstituted purines have been determined, showcasing the planarity of the purine ring system and the specific orientations of the substituent groups.

The introduction of sulfur atoms in place of oxygen at the 2 and 6 positions is expected to significantly influence the electronic distribution and steric properties of the purine core. This, in turn, would affect bond lengths and angles within the molecule.

Illustrative Crystallographic Data for a Hypothetical this compound Crystal:

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~7-10 |

| β (°) | ~90-110 |

| Z | 4 |

This table presents a hypothetical set of crystallographic parameters based on typical values for similar organic molecules.

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. For this compound, several key interactions would be anticipated.

Hydrogen Bonding: The presence of the N-H group at the 3-position allows for the formation of strong hydrogen bonds. In the solid state, it is expected that these N-H groups would act as hydrogen bond donors, likely interacting with the sulfur atoms of neighboring molecules, which can act as hydrogen bond acceptors. This would lead to the formation of chains or dimeric motifs.

π-π Stacking: The aromatic purine ring system is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are a significant driving force in the packing of aromatic molecules. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) would be determined by the electronic nature of the dithione-substituted purine ring.

V. Theoretical and Computational Investigations of 7 Methyl 3h Purine 2,6 Dithione and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For 7-methyl-3H-purine-2,6-dithione, these calculations can predict key parameters that govern its chemical behavior. While specific experimental data for this exact compound is limited, findings from studies on analogous thionated purines provide a strong basis for theoretical prediction. techscience.com

The electronic properties are largely dictated by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

In thionated purines like 2,6-dithiopurine (B145636), the presence of sulfur atoms significantly influences the electronic distribution compared to their oxygen-containing counterparts. techscience.com The sulfur atoms, being less electronegative and more polarizable than oxygen, tend to raise the HOMO energy level and lower the LUMO energy level, resulting in a smaller energy gap. This suggests that this compound would be more reactive and a better electron donor than its oxo-analogue, 7-methylxanthine (B127787).

Further analysis involves mapping the electrostatic potential (ESP) to identify regions susceptible to electrophilic and nucleophilic attack. The negative potential regions, likely concentrated around the sulfur atoms and nitrogen atoms, indicate sites for electrophilic attack. Mulliken population analysis can be used to determine the partial charges on each atom, offering a quantitative measure of the charge distribution and potential for electrostatic interactions. mdpi.com

Table 1: Predicted Quantum Chemical Parameters for this compound Note: These values are illustrative and based on typical DFT calculations (B3LYP/6-311G* level) for analogous thionated purines. Specific values for the title compound require dedicated computational studies.*

| Parameter | Predicted Value | Significance |

| EHOMO | -6.2 eV | Indicates electron-donating capacity; higher value suggests stronger donation. |

| ELUMO | -2.1 eV | Indicates electron-accepting capacity; lower value suggests stronger acceptance. |

| Energy Gap (ΔE) | 4.1 eV | Correlates with chemical reactivity and stability; smaller gap implies higher reactivity. |

| Dipole Moment (µ) | 4.5 D | Measures overall polarity, influencing solubility and non-covalent interactions. |

| Electronegativity (χ) | 4.15 eV | Represents the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.05 eV | Measures resistance to change in electron distribution; related to stability. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For this compound, docking studies can identify potential biological targets and characterize the specific interactions that stabilize the ligand-protein complex.

Given that many purine (B94841) analogues exhibit inhibitory activity against kinases, a plausible target for docking studies could be a member of the Cyclin-Dependent Kinase (CDK) family, such as CDK2, which is a key regulator of the cell cycle and a common target in cancer research. tpcj.org The docking procedure involves preparing the 3D structure of the ligand and the protein (obtained from a repository like the Protein Data Bank, e.g., PDB ID: 3TNW for CDK2) and then using a scoring function to evaluate the binding affinity of various ligand poses within the protein's active site. tpcj.org

The binding affinity is typically reported as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. In the ATP-binding pocket of kinases, inhibitors frequently form crucial hydrogen bonds with the "hinge region" residues (e.g., Leu83 in CDK2). tpcj.org The dithione nature of this compound suggests its sulfur atoms could act as hydrogen bond acceptors. The methyl group at the N7 position may engage in hydrophobic interactions within the binding pocket.

Table 2: Illustrative Molecular Docking Results of this compound against CDK2 Note: This table presents hypothetical data to illustrate typical results from a molecular docking study. The reference inhibitor and its data are based on published studies for context.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| This compound | CDK2 (3TNW) | -8.2 | Leu83, Glu81, Lys33, Ile10, Phe80 | Hydrogen Bond, Hydrophobic |

| CAN508 (Reference) | CDK2 (3TNW) | -11.7 | Leu83, His84, Ala144, Val18 | Hydrogen Bond, Pi-Hydrogen |

Molecular Dynamics Simulations in Conformational and Binding Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule or a molecular complex over time. nih.gov Following a promising docking result, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to analyze its conformational dynamics in a simulated physiological environment. nih.gov

An MD simulation of the this compound-CDK2 complex would typically be run for a duration of nanoseconds to microseconds. The analysis of the resulting trajectory yields critical information about the stability and flexibility of the system. Two key metrics are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.iomdanalysis.org

The RMSF is calculated for each residue of the protein to identify regions of high flexibility. researchgate.net Loops and terminal regions typically show higher RMSF values, while residues in stable secondary structures like alpha-helices and beta-sheets exhibit lower fluctuations. For the ligand, high RMSF values for certain atoms might indicate conformational flexibility within the binding pocket. A stable binding mode is generally characterized by low RMSD and RMSF values for the ligand and the interacting protein residues.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation Note: The values are illustrative, representing typical outputs from an MD simulation analysis of a stable protein-ligand complex.

| Analysis Metric | System Component | Mean Value (over 100 ns) | Interpretation |

| RMSD | Protein Backbone | 1.8 Å | Indicates the protein maintains its overall fold and is structurally stable. |

| RMSD | Ligand (heavy atoms) | 1.1 Å | Suggests the ligand remains stably bound in the active site. |

| RMSF | Protein Active Site Residues | 0.9 Å | Low fluctuation indicates stable interactions with the ligand. |

| RMSF | Protein Loop Regions | 3.2 Å | Higher flexibility is expected in loop regions distant from the binding site. |

Vi. Biological Activities and Mechanistic Studies of 7 Methyl 3h Purine 2,6 Dithione Derivatives in Vitro and in Silico Research

Evaluation of In Vitro Cytotoxicity against Specific Cancer Cell Lines

Extensive searches of peer-reviewed scientific literature did not yield specific studies on the in vitro cytotoxic effects of 7-methyl-3H-purine-2,6-dithione or its direct derivatives on the glioblastoma cell line SNB-19, the melanoma cell line C-32, or the human ductal breast epithelial tumor cell line T47D. While research has been conducted on the anticancer properties of other purine (B94841) derivatives against these types of cancers, data specifically pertaining to this compound derivatives is not currently available in the public domain.

Glioblastoma Cell Line Models (e.g., SNB-19)

There is no specific information available in the reviewed literature regarding the in vitro cytotoxicity of this compound derivatives against the SNB-19 glioblastoma cell line.

Melanoma Cell Line Models (e.g., C-32)

There is no specific information available in the reviewed literature regarding the in vitro cytotoxicity of this compound derivatives against the C-32 melanoma cell line.

Human Ductal Breast Epithelial Tumor Cell Line Models (e.g., T47D)

There is no specific information available in the reviewed literature regarding the in vitro cytotoxicity of this compound derivatives against the T47D human ductal breast epithelial tumor cell line.

Mechanistic Investigations of Antimycobacterial Activity

Recent research has identified a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. These studies have not only demonstrated significant antimycobacterial activity but have also elucidated the underlying mechanism of action.

Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) in Mycobacterium tuberculosis H37Rv

A key molecular target for a new class of antitubercular agents is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential components for the survival of the bacterium.

Through phenotypic screening of a purine derivative library, 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one was identified as a potent inhibitor of M. tuberculosis H37Rv. nih.gov Subsequent studies on derivatives with modifications at the 2 and 6 positions of the purine core, such as 6-amino or 6-ethylamino substitutions, also showed strong antimycobacterial activity. nih.gov To confirm the mechanism of action, resistant mutants of M. tuberculosis were generated and sequenced, revealing mutations in the dprE1 gene. nih.govnih.gov This finding strongly indicated that the antimycobacterial effect of these this compound derivatives is due to the inhibition of the DprE1 enzyme. nih.govnih.gov

Structure-Binding Relationships with DprE1

Molecular modeling and dynamic simulations have been employed to understand the interaction between the 7-(naphthalen-2-ylmethyl)-7H-purine derivatives and the DprE1 enzyme. nih.gov These studies have provided insights into the key structural features necessary for effective binding and inhibition.

Interactions with Kinases and Other Enzyme Systems in Molecular Research

Derivatives of the purine scaffold are well-recognized for their capacity to interact with the ATP-binding site of protein kinases, leading to the modulation of their activity. While direct studies on this compound are limited, research on structurally related purine derivatives provides insights into their potential as enzyme inhibitors.

One of the key enzyme systems studied in the context of purine metabolism is xanthine (B1682287) oxidase . This enzyme plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Elevated levels of uric acid are associated with conditions such as gout. Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest.

In a study focusing on pyrimidin-5-one analogues, which share structural similarities with the purine core, several compounds demonstrated potent inhibition of xanthine oxidase from different sources. nih.gov Molecular modeling and docking studies of one of the lead compounds revealed significant interactions with the Molybdenum-Oxygen-Sulfur (MOS) complex, a key component of the xanthine oxidase active site. nih.gov This suggests that the presence and positioning of sulfur atoms can be critical for potent inhibition.

Another important class of enzymes is the cyclooxygenases (COX) , which are involved in the inflammatory response. Certain purine analogues have been synthesized and evaluated for their anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes. A study on a series of purine-5-N-isosteres demonstrated significant in vitro inhibition of both COX-1 and COX-2, with some compounds exhibiting greater potency than the standard drug indomethacin. rsc.org

Furthermore, purine derivatives have been investigated as potential inhibitors of viral enzymes. For instance, 2,6-modified purine 2′-C-methylribonucleosides have been synthesized and shown to inhibit the replication of the Hepatitis C virus (HCV). nih.gov The mechanism of action involves the inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov

While these studies are on related purine structures, they highlight the potential of the this compound scaffold to interact with a range of enzyme systems. The presence of the dithione functional groups at positions 2 and 6 offers unique electronic and steric properties that could be exploited for designing selective enzyme inhibitors. The table below summarizes the inhibitory activities of some representative purine derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Pyrimidin-5-one analogues | Xanthine Oxidase | Four compounds showed more potent inhibition than allopurinol, with one lead molecule showing strong interaction with the MOS complex in docking studies. nih.gov |

| Purine-5-N-isosteres | COX-1 and COX-2 | Exhibited significant in vitro inhibition, with IC50 values for some compounds being lower than that of indomethacin. rsc.org |

| 2,6-modified purine 2′-C-methylribonucleosides | HCV NS5B Polymerase | Derivatives displayed potent inhibition of HCV replication with EC50 values in the low micromolar range. nih.gov |

Modulation of Purine-Related Biochemical Pathways in Experimental Models

The modulation of purine biochemical pathways is a key aspect of the biological activity of purine derivatives. These pathways are fundamental for cellular energy metabolism, nucleic acid synthesis, and signaling. The two main pathways are the de novo synthesis pathway and the purine salvage pathway .

The purine salvage pathway is a crucial recycling mechanism that reclaims purine bases from the degradation of nucleotides. nih.gov Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT). By providing an alternative source of nucleotides, the salvage pathway helps to conserve energy and is particularly important in tissues with high energy demands or limited de novo synthesis capacity. nih.gov

Derivatives of this compound, as analogs of natural purine bases, have the potential to interact with the enzymes of the purine salvage pathway. Depending on their structure, they could act as substrates, inhibitors, or allosteric modulators of enzymes like HPRT. For example, the anticancer drug 6-mercaptopurine (B1684380) is a substrate for HPRT, which converts it into a cytotoxic nucleotide analog that can be incorporated into DNA and RNA.

The catabolic arm of purine metabolism, which leads to the production of uric acid, is another critical target for modulation. As mentioned earlier, xanthine oxidase is a pivotal enzyme in this pathway. nih.gov The inhibition of xanthine oxidase by synthetic compounds can effectively reduce the levels of uric acid, which is a therapeutic strategy for gout. nih.gov The inhibitory activity of purine-like compounds on xanthine oxidase demonstrates a direct modulation of a key step in the purine catabolic pathway.

The table below outlines the key enzymes in purine-related pathways and the potential modulatory effects of purine derivatives.

| Pathway | Key Enzyme | Function | Potential Modulation by Purine Derivatives |

| Purine Salvage | Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Salvages hypoxanthine and guanine. nih.gov | Can act as substrates to form nucleotide analogs or as competitive inhibitors. |

| Purine Catabolism | Xanthine Oxidase | Catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov | Inhibition by purine analogs can lower uric acid levels. nih.gov |

| Purine Synthesis | Amidophosphoribosyltransferase | Catalyzes the committed step in de novo purine synthesis. | Feedback inhibition by nucleotide analogs derived from purine derivatives. |

Vii. Analytical Methodologies for Isolation, Purification, and Research Scale Quantification

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of chemical analysis, allowing for the effective separation of individual components from a mixture. For 7-methyl-3H-purine-2,6-dithione, several chromatographic methods are instrumental in its isolation from reaction mixtures and in the verification of its purity.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying chemical compounds. In the context of purine (B94841) derivatives, it is often a key step following synthesis to isolate the target molecule from starting materials, byproducts, and other impurities. For instance, in the synthesis of related purine structures, flash chromatography, a variant of column chromatography that uses pressure to increase the solvent flow rate, has been successfully employed. cuni.cz

The general procedure involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase; compounds with weaker interactions travel down the column faster.

For the purification of compounds structurally similar to this compound, specific solvent systems are utilized. For example, a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH) or dichloromethane (B109758) (CH2Cl2) and methanol are common mobile phases for separating purine derivatives. cuni.cz The selection of the appropriate solvent system is crucial for achieving optimal separation.

Table 1: Illustrative Column Chromatography Parameters for Purine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase Examples | Ethyl Acetate/Methanol (e.g., 95:5 v/v) cuni.cz |

| Dichloromethane/Methanol (e.g., 20:1 v/v) cuni.cz | |

| Petroleum Ether/Ethyl Acetate (e.g., 1:1 v/v) cuni.cz | |

| Elution Technique | Isocratic or Gradient |

| Detection | Fraction collection followed by Thin-Layer Chromatography (TLC) or another analytical method |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to standard column chromatography. In the analysis of purine derivatives, HPLC is essential for determining the purity of a synthesized compound.

The purity of various purine analogues has been successfully determined to be as high as 99.9% using HPLC. cuni.czchemicalbook.com This level of accuracy is critical for ensuring that the compound used in further research is free from significant impurities that could affect experimental outcomes. While specific HPLC methods for this compound are not extensively detailed in the provided search results, the methodologies used for structurally similar purines are directly applicable.

A typical HPLC system for purine analysis would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition over time) to achieve the best separation. Detection is often performed using a UV detector, as purine rings exhibit strong absorbance in the UV range.

Table 2: Typical HPLC Parameters for Purity Analysis of Purine Analogues

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape. |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV-Vis Detector (wavelength set to the absorbance maximum of the analyte) |

| Purity Achieved | >98% cuni.czchemicalbook.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. It is often used in conjunction with column chromatography to identify the fractions containing the desired compound.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase) at the bottom. As the solvent moves up the plate by capillary action, it carries the sample with it. The components of the sample move up the plate at different rates, resulting in their separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, and temperature).

For purine derivatives, TLC is a routine method to quickly assess the outcome of a synthesis or purification step. The same solvent systems used in column chromatography can often be adapted for TLC analysis. Visualization of the separated spots on the TLC plate is typically achieved under UV light, as purines are UV-active, or by using staining agents.

Spectrophotometric Methods in Research Characterization

Spectrophotometry is a quantitative analytical method that measures the amount of light absorbed by a chemical substance. UV-Visible (UV-Vis) spectrophotometry is particularly useful for the characterization of compounds containing chromophores, such as the purine ring system in this compound.

The UV-Vis spectrum of a compound provides information about its electronic transitions and is often used to confirm its identity and determine its concentration in solution. The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound. For purine derivatives, these values are typically in the range of 250-300 nm. By measuring the absorbance of a solution at a known λmax, the concentration of the compound can be calculated using the Beer-Lambert law, provided the molar absorptivity coefficient is known.

While specific λmax values for this compound are not detailed in the provided results, the general principles of spectrophotometric analysis for purines are well-established and would be a standard method for its characterization and research-scale quantification.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Methanol |

| Dichloromethane |

| Petroleum Ether |

| Acetonitrile |

| Formic acid |

| Ammonium acetate |

| 2-Morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one |

| 2,6-Dichloro-7-(naphthalen-2-ylmethyl)-7H-purine |

| Thiourea (B124793) |

| 6-Chloro-9H-purine |

| 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione |

| 1-bromo-2-butyne |

| Sodium carbonate |

Viii. Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies

Elucidating Structural Features Essential for In Vitro Biological Activity

The biological activity of purine (B94841) derivatives is intricately linked to the nature and position of substituents on the purine core. The 7-methyl-3H-purine-2,6-dithione scaffold possesses several key features that can be modulated to influence its in vitro efficacy against various biological targets. These features include the methyl group at the N7 position, the thione groups at the C2 and C6 positions, and the potential for further substitution at other available positions on the purine ring.

Studies on a variety of purine analogues have highlighted the importance of specific structural motifs for different biological activities:

Anticancer Activity: Research into 2,6,9-trisubstituted purine derivatives has demonstrated that the nature of the substituent at the C2, C6, and N9 positions is critical for their cytotoxic effects against cancer cell lines. For instance, the presence of an arylpiperazinyl moiety at the C6 position has been shown to be beneficial for cytotoxic activity, whereas bulky groups at the C2 position can be detrimental. In the context of this compound, this suggests that modifications at the C2 and C6 positions, potentially replacing one of the thione groups with other functional moieties, could be a viable strategy to impart or enhance anticancer properties.

Enzyme Inhibition: Purine derivatives are well-known inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases. For example, in the development of dual PDE4/7 inhibitors based on a purine-2,6-dione (B11924001) scaffold, the introduction of a specific butanehydrazide substituent at the N7 position was found to be crucial for potent inhibitory activity. nih.gov This highlights the significance of the substituent at the N7 position, which in the case of this compound is a methyl group. The size and nature of this group can influence binding affinity and selectivity for target enzymes.

Antitubercular Activity: In the search for new antitubercular agents, 7H-purine derivatives have emerged as a promising class of compounds. SAR studies on these molecules revealed the critical role of a 7-(naphthalen-2-ylmethyl) substitution for potent activity against Mycobacterium tuberculosis. nih.gov While this differs from the simple methyl group in this compound, it underscores the importance of the N7 substituent in directing the biological activity of the purine core. Furthermore, modifications at the C2 and C6 positions of these 7-substituted purines were shown to significantly impact their antimycobacterial potency. nih.gov

The following table summarizes the in vitro activity of some representative purine derivatives, illustrating the impact of structural modifications on their biological effects.

| Compound ID | Scaffold | R1 (at C2) | R2 (at C6) | R3 (at N7) | Biological Activity | In Vitro Potency |

| PD26-TL07 | 2,6-disubstituted purine | Varies | Varies | - | STAT3 Inhibition | IC50 = 1.25 µM (MDA-MB-231) |

| Compound 12d | 3,7-dihydro-1H-purine-2,6-dione | Varies | Varies | Varies | CRF1 Receptor Antagonism | IC50 = 5.4 nM |

| Compound 34 | Purine-2,6-dione derivative | Varies | Varies | Varies | PDE4/PDE7 Inhibition | High efficacy in animal models |

Impact of Substitution Patterns on Molecular Interactions

The substitution pattern on the purine ring dictates the molecule's three-dimensional shape, electronic properties, and its ability to form specific interactions with biological macromolecules such as proteins and nucleic acids. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are the foundation of the compound's biological activity.

Hydrogen Bonding: The thione groups at the C2 and C6 positions of this compound can act as both hydrogen bond donors (via the N1-H and N3-H protons) and acceptors (via the sulfur atoms). The replacement of the oxygen atoms in the more common xanthine (B1682287) scaffold with sulfur atoms alters the hydrogen bonding capacity and the electronic distribution of the molecule, which can lead to different binding affinities and selectivities for target proteins.

Hydrophobic and Aromatic Interactions: The purine ring itself is an aromatic system that can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The 7-methyl group, while small, contributes to the lipophilicity of the molecule and can engage in van der Waals interactions. Larger substituents at this position, as seen in antitubercular purines with a naphthalen-2-ylmethyl group, can significantly enhance hydrophobic interactions and thus, binding affinity. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into a binding site. As observed in anticancer purine derivatives, bulky substituents at the C2 position can lead to steric hindrance, preventing optimal binding and reducing activity. Conversely, appropriate substitution at the C6 position with groups like arylpiperazinyl can lead to enhanced interactions and improved potency.

Molecular modeling and docking studies on various purine derivatives have provided valuable insights into these interactions. For instance, in the case of STAT3 inhibitors, docking models revealed that 2,6-disubstituted purine derivatives could effectively bind to the SH2 domain of STAT3, a critical step for their inhibitory action. nih.gov Similarly, for dual PDE4/7 inhibitors, docking studies explained the importance of the N7-substituent for achieving dual inhibitory properties. nih.gov

The following table illustrates how different substitution patterns on the purine core can influence molecular interactions and, consequently, biological activity.

| Substitution Position | Nature of Substituent | Potential Impact on Molecular Interactions | Example Biological Effect |

| C2 | Bulky groups | Steric hindrance, reduced binding affinity | Decreased anticancer activity |

| C6 | Arylpiperazinyl | Enhanced hydrophobic and hydrogen bonding interactions | Increased cytotoxic potency |

| N7 | Naphthalen-2-ylmethyl | Increased hydrophobic interactions | Potent antitubercular activity |

| C2/C6 | Thione groups | Altered hydrogen bonding and electronic properties | Potentially altered enzyme inhibition profile |

Rational Design Principles for Novel Analogues

The insights gained from SAR and SBR studies provide a solid foundation for the rational design of novel analogues of this compound with improved biological profiles. The goal of rational drug design is to systematically modify the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties.

Key principles for the rational design of novel analogues based on the this compound scaffold include:

Target-Specific Modifications: Based on the intended biological target, specific modifications can be introduced. For example, if the goal is to develop a kinase inhibitor, modifications at the C2 and C6 positions that can interact with the hinge region of the kinase active site would be a primary focus. This approach has been successfully used in the design of selective inhibitors for various kinases.

Bioisosteric Replacement: The thione groups at C2 and C6 are interesting features. Bioisosteric replacement of these sulfur atoms with other functional groups (e.g., oxygen, selenium, or substituted amino groups) could lead to analogues with different pharmacological properties. For instance, the conversion of a thione to a carbonyl group (as in xanthines) or an amino group can significantly alter the compound's hydrogen bonding capacity and its interaction with target proteins.

Scaffold Hopping and Hybridization: Another design strategy involves keeping a key pharmacophoric element of the this compound scaffold and combining it with structural motifs from other known active compounds. This can lead to hybrid molecules with dual or improved activity.

Computational Modeling: In silico tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are invaluable in the rational design process. These methods can predict the binding affinity and mode of interaction of designed analogues with their target, allowing for the prioritization of compounds for synthesis and biological evaluation. For example, virtual screening of compound libraries based on a known active scaffold can help identify new derivatives with desired selectivity profiles. mdpi.com

The design of novel 2,6-disubstituted purine derivatives as STAT3 inhibitors serves as an excellent example of rational drug design. nih.gov In this study, a series of compounds were synthesized and evaluated, leading to the identification of a potent inhibitor. Molecular docking studies then provided a structural basis for its activity and guided the design of further analogues. nih.gov

By applying these principles, the this compound scaffold can serve as a starting point for the development of a new generation of purine-based therapeutic agents with tailored biological activities.

Ix. Future Directions and Emerging Research Avenues in Thiopurine Chemistry

Exploration of New Synthetic Strategies for Complex Thiopurine Scaffolds

The synthesis of thiopurine derivatives, including complex structures related to 7-methyl-3H-purine-2,6-dithione, is rapidly advancing beyond traditional methods. Modern organic synthesis now provides tools to build intricate molecular architectures with greater efficiency and precision.

A primary focus is the use of transition metal-catalyzed C-H bond functionalization . This powerful technique allows for the direct attachment of new chemical groups to the carbon-hydrogen bonds of the purine (B94841) core without requiring pre-functionalized starting materials. nih.govrsc.org Methods utilizing catalysts based on palladium (Pd), copper (Cu), and ruthenium (Ru) have been successfully employed to modify purine and pyrimidine (B1678525) nucleosides. nih.govacs.org These reactions are atom-efficient and enable the regioselective functionalization at positions like C2, C6, and C8 of the purine ring, which are crucial for modulating biological activity. rsc.org For instance, intramolecular C-H activation has been used to create polycyclic purine systems, effectively expanding the structural diversity available to medicinal chemists. nih.gov

| Synthetic Strategy | Description | Key Advantages | Example Application |

| C-H Bond Functionalization | Direct modification of C-H bonds on the purine ring using transition metal catalysts (e.g., Pd, Cu, Ru). nih.govrsc.orgrsc.org | High atom economy, avoids pre-functionalization, allows for late-stage modification of complex molecules. nih.govacs.org | Arylation at the C5 or C6 position of uracil (B121893) analogues; creation of e-fused purines via intramolecular C8-H activation. nih.gov |

| One-Pot Synthesis | Multiple synthetic transformations are performed sequentially in a single reaction vessel without isolating intermediates. elifesciences.org | Increased efficiency, reduced waste, cost and time savings. elifesciences.org | Synthesis of thiochromones from 3-(arylthiol)propanoic acid; synthesis of 7,9-dialkylpurin-8-one analogues. figshare.comelifesciences.org |

| Scaffold Hopping/Elaboration | Creation of novel, multi-ring systems based on the purine core to explore new chemical space. mdpi.com | Access to novel structures with potentially improved selectivity, lower toxicity, and different physicochemical properties. mdpi.com | Synthesis of tricyclic thiopurine analogues from guanosine (B1672433) derivatives for anticancer evaluation. mdpi.comnih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and biological activity before a compound is ever synthesized. For thiopurine derivatives, these methods are used to accelerate the design-build-test cycle and to gain deeper insight into their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Such studies have been performed on thiourea (B124793) and thiopurine derivatives to predict their potential to cross biological membranes and their anti-HCV activity. nih.govresearchgate.net These models use calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to forecast the efficacy of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis.

Molecular docking is another critical computational technique. It predicts the preferred orientation of a ligand (like a thiopurine derivative) when bound to a target protein. nih.gov This method has been used to study the binding of 6-mercaptopurine (B1684380) and its derivatives to proteins like human serum albumin, providing insights into drug transport and bioavailability. nih.govresearchgate.net By visualizing these interactions, chemists can design modifications to the thiopurine scaffold that enhance binding affinity and selectivity for a specific target.

Furthermore, computational models are being developed to predict the metabolism and potential toxicity of thiopurines. nih.gov Given that the clinical utility of drugs like azathioprine (B366305) is heavily influenced by enzymes such as Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15), predictive models can help anticipate how a novel derivative might be metabolized. nih.gov This allows for the early identification of compounds that might lead to toxic metabolites, such as high levels of 6-methylmercaptopurine (B131649) (6-MMP), or those that might be ineffective due to rapid breakdown. nih.gov

| Computational Method | Purpose | Application to Thiopurines | Predicted Parameters |

| QSAR | To correlate chemical structure with biological activity. nih.gov | Predicting the anti-HCV activity of thiourea derivatives; modeling properties related to membrane permeability. nih.govresearchgate.net | IC₅₀ values, biological activity, hydrophobicity, steric effects. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a protein target. nih.gov | Simulating the interaction of thiopurine derivatives with human serum albumin and enzymes like topoisomerase II. nih.govaacrjournals.org | Binding energy, protein-ligand hydrogen bonds, active site interactions. |

| ADME/Toxicity Prediction | To forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.gov | In silico analysis of novel tricyclic thiopurines; predicting myelotoxicity or hepatotoxicity based on metabolic pathways. nih.govnih.gov | Drug-likeness, metabolic stability, formation of toxic metabolites (e.g., 6-MMPR). nih.gov |

Identification of Novel Molecular Targets for Thiopurine Derivatives

While thiopurines have historically been used as antimetabolites, research is uncovering novel molecular targets, expanding their therapeutic potential. This involves screening thiopurine libraries against different enzymes and receptors and exploring their effects on various cellular signaling pathways.

A significant area of investigation is the role of purine analogues as protein kinase inhibitors . tmu.edu.tw Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Purine analogues, due to their structural similarity to the natural kinase substrate ATP, are well-suited to act as competitive inhibitors. Compounds like purvalanol-A and selegiclib have demonstrated the potential of the purine scaffold to inhibit cyclin-dependent kinases (CDKs), and ongoing research seeks to develop more selective thiopurine-based kinase inhibitors. tmu.edu.tw

Topoisomerases , enzymes that manage the topology of DNA during replication, have also emerged as a target for thiopurines. aacrjournals.org Certain S6-substituted thioguanine analogues have been identified as catalytic inhibitors of human topoisomerase IIα. aacrjournals.org Unlike topoisomerase poisons that trap the enzyme-DNA complex, these catalytic inhibitors prevent the enzyme from functioning altogether. Specifically, compounds like 2-thiopurine and 2,6-dithiopurine (B145636) were found to inhibit the ATPase activity of topoisomerase II, a critical step in its catalytic cycle. aacrjournals.org

Beyond cancer, research continues to refine our understanding of thiopurine interactions with the immune system. The GTPase Rac1 has been identified as a key target responsible for the immunosuppressive effects of thiopurines in T-lymphocytes. nih.govnih.gov The active metabolite, 6-thioguanosine (B559654) triphosphate (TGTP), binds to Rac1 and induces apoptosis in activated T-cells. nih.gov This provides a molecular basis for developing more targeted immunomodulators. Additionally, enzymes involved in thiopurine metabolism, such as inosine triphosphate pyrophosphatase (ITPA) and NUDT15 , are being explored not just as predictors of toxicity but as potential targets themselves to modulate the therapeutic efficacy of thiopurine drugs. pharmgkb.orgmaastrichtuniversity.nl

| Novel Target Class | Specific Example(s) | Therapeutic Rationale | Investigated Thiopurines |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs). tmu.edu.tw | Inhibition of uncontrolled cell proliferation in cancer. tmu.edu.tw | Purvalanol-A, Selegiclib (as purine analogues), ongoing research into thiopurine derivatives. tmu.edu.tw |

| DNA Topoisomerases | Human Topoisomerase IIα. aacrjournals.org | Catalytic inhibition of DNA replication and transcription in cancer cells. aacrjournals.org | 6-Thioguanine, 6-Thiopurine, 2-Thiopurine, 2,6-Dithiopurine. aacrjournals.org |

| GTPases | Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govnih.gov | Induction of apoptosis in activated T-lymphocytes for immunosuppression in autoimmune diseases. nih.gov | Metabolites of Azathioprine/6-Mercaptopurine (6-TGTP). nih.gov |

| Metabolic Enzymes | Inosine Triphosphate Pyrophosphatase (ITPA), Nudix Hydrolase 15 (NUDT15). pharmgkb.org | Modulation of thiopurine metabolism to increase therapeutic window and overcome resistance. nih.gov | Standard thiopurines (Azathioprine, 6-Mercaptopurine) in pharmacogenomic studies. pharmgkb.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.